Pinobanksin

Description

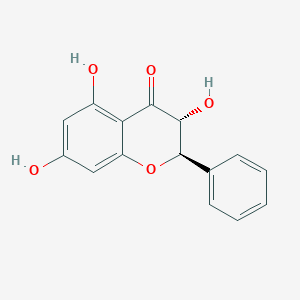

Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYJZKRQHBQNCA-LSDHHAIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203287 | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-82-3 | |

| Record name | Pinobanksin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pinobanksin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinobanksin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PINOBANKSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK3ABR33DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Bioavailability of Pinobanksin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of pinobanksin, a bioactive flavanone, focusing on its distribution in natural sources and the critical factors governing its bioavailability. The information is tailored for professionals in the fields of pharmacology, natural product chemistry, and drug development, offering quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental pathways.

Natural Sources and Quantitative Analysis

Pinobanksin is a flavonoid predominantly found in bee products and various plants.[1] Its concentration varies significantly depending on the geographical origin, botanical source, and extraction method. Key sources include propolis, honey, bee pollen, and the heartwood of Pinus species.[1]

Quantitative data from various studies are summarized below to provide a comparative overview of pinobanksin content in different natural matrices.

Table 1: Quantitative Analysis of Pinobanksin in Natural Sources

| Natural Source | Specifics | Pinobanksin Concentration | Reference(s) |

|---|---|---|---|

| Propolis | Chilean | 9.56 ± 0.25 mg/g Dry Weight (DW) | [2] |

| Propolis | Chinese (Poplar type) | Identified as a major phenolic marker | [3][4] |

| Balsam Poplar (Populus balsamifera) | 70% Ethanolic & Aqueous Extracts | 34.9–1775.5 µg/g | [1] |

| Honey (Multifloral) | Enriched with 0.1% Propolis | 0.402 mg/100 g | [5] |

| Honey (Multifloral) | Enriched with 1.0% Propolis | 1.867 mg/100 g | [5] |

| Honey | General | Identified as one of the most abundant flavonoids | [6] |

| Peony Seed Husk | Not specified | Identified as a key flavonoid | [7] |

| Alpinia officinarum (Galangal) Root | Not specified | Identified as a key flavonoid |[8] |

Bioavailability and Pharmacokinetics

The therapeutic potential of any bioactive compound is intrinsically linked to its bioavailability. Flavonoids, including pinobanksin, often exhibit complex absorption, distribution, metabolism, and excretion (ADME) profiles, which can limit their systemic availability.[9][10] While specific pharmacokinetic data for pinobanksin are not extensively reported in the literature, the principles governing flavonoid bioavailability are applicable.

Key factors that limit the oral bioavailability of pinobanksin include:

-

Low Aqueous Solubility: Like many flavonoids, pinobanksin's lipophilic nature can lead to poor dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption.[11]

-

Intestinal and Hepatic Metabolism: Upon absorption, pinobanksin is subject to extensive phase II metabolism, primarily through glucuronidation and sulfation in the enterocytes and liver. These conjugation reactions increase the molecule's polarity, facilitating its rapid excretion.[12][13]

-

Efflux by Transporters: Pinobanksin may be a substrate for efflux transporters like P-glycoprotein (P-gp) located on the apical membrane of intestinal cells.[14] These transporters actively pump the compound back into the intestinal lumen, reducing net absorption.

The metabolic fate of pinobanksin, particularly its conjugation, is a critical determinant of its low bioavailability.

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Untargeted Ultrahigh-Performance Liquid Chromatography-Hybrid Quadrupole-Orbitrap Mass Spectrometry (UHPLC-HRMS) Metabolomics Reveals Propolis Markers of Greek and Chinese Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Effect of Enriching Honey with Propolis on the Antioxidant Activity, Sensory Characteristics, and Quality Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Influence of Diet on the Bioaccessibility of Active Substances from Alpinia officinarum Using In Vitro Digestion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioavailability of the Polyphenols: Status and Controversies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academicjournals.org [academicjournals.org]

Pinobanksin chemical structure and properties

An In-Depth Technical Guide to Pinobanksin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinobanksin, a naturally occurring dihydroflavonol, has garnered significant scientific interest due to its diverse pharmacological profile. Found in sources like propolis, honey, and various plants, it exhibits potent antioxidant, anti-inflammatory, antimicrobial, and anti-proliferative properties.[1][2] This document provides a comprehensive technical overview of pinobanksin, covering its chemical structure, physicochemical properties, detailed experimental protocols for its isolation and analysis, and its role in modulating key cellular signaling pathways. The quantitative data is presented in structured tables for clarity, and critical workflows and pathways are visualized using diagrammatic representations.

Chemical Structure and Properties

Pinobanksin, systematically named (2R,3R)-3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one, is a flavanonol, a class of flavonoids characterized by a three-ring structure (C6-C3-C6).[1][3] Its structure features hydroxyl groups at positions 3, 5, and 7, which are crucial for its biological activities, particularly its antioxidant and radical-scavenging capabilities.[3]

Physicochemical Properties

The fundamental physicochemical properties of pinobanksin are summarized below, providing essential data for experimental design and formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂O₅ | [3] |

| Molecular Weight | 272.25 g/mol | [3][4] |

| CAS Number | 548-82-3 | [3][4] |

| Appearance | White to off-white solid | [5] |

| Boiling Point (est.) | 570.60 °C @ 760.00 mm Hg | [6] |

| logP (o/w) (est.) | 3.150 | [6] |

| Solubility | DMSO: 80 mg/mL (293.85 mM) | [4] |

Spectroscopic Data

Spectroscopic data are critical for the identification and structural elucidation of pinobanksin. The following table summarizes key spectral characteristics.

| Spectroscopic Data | Value | Reference |

| UV (in Methanol) | λmax at 292 and 330 (sh) nm | [7] |

| ¹H NMR (DMSO-d₆, δ ppm) | 12.0 (s, 1H, 5-OH), 10.8 (s, 1H, 7-OH), 7.3-7.5 (m, 5H, H-2',3',4',5',6'), 6.02 (d, J=2.0 Hz, 1H, H-8), 5.95 (d, J=2.0 Hz, 1H, H-6), 5.05 (d, J=11.8 Hz, 1H, H-2), 4.55 (d, J=11.8 Hz, 1H, H-3) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | 197.1 (C-4), 167.5 (C-7), 164.1 (C-5), 163.0 (C-9), 138.9 (C-1'), 128.8 (C-3',5'), 128.7 (C-4'), 128.6 (C-2',6'), 100.2 (C-10), 96.5 (C-6), 95.4 (C-8), 83.9 (C-2), 72.8 (C-3) |

Note: NMR data is representative and may vary slightly based on solvent and experimental conditions.

Biological Activity

Pinobanksin demonstrates a wide array of biological effects, making it a promising candidate for therapeutic development. Its primary activities are centered around its antioxidant and anti-inflammatory actions.

Antioxidant and Anti-inflammatory Activity

Pinobanksin is a potent antioxidant that can inhibit the peroxidation of low-density lipoproteins (LDL) and reduce alpha-tocopherol (B171835) radicals.[8] It exerts these effects through various mechanisms, including scavenging free radicals and modulating cellular antioxidant pathways.[9] Studies have shown that pinobanksin can inhibit xanthine (B1682287) oxidase, an enzyme that generates free radicals.[1] In lipopolysaccharide (LPS)-induced inflammatory models, pinobanksin has been shown to suppress the expression of pro-inflammatory cytokines, acting through the inhibition of the NF-κB signaling pathway.[10][11]

| Assay / Target | Activity Metric | Value | Reference |

| Xanthine Oxidase Inhibition | IC₅₀ | 125.10 µM | [1] |

| DPPH Radical Scavenging | IC₅₀ | 98.4 µg/mL (for 5-methyl-pinobanksin ether) | [12] |

| Anti-proliferative (B-cell lymphoma) | IC₅₀ | 52.1 µM (14.2 µg/mL) | [1][13] |

| Anti-proliferative (MCF-7, 72h) | IC₅₀ | >20 µg/mL (cytotoxicity observed starting at 15 µg/mL) | [14] |

| Anti-angiogenic (HUVECs, 24h) | Significant viability reduction | 3.13 - 50 µg/mL | [15] |

Experimental Protocols

Protocol: Isolation and Purification of Pinobanksin from Propolis

This protocol outlines a standard laboratory procedure for the extraction and isolation of pinobanksin from raw propolis.

1. Extraction: a. Grind raw propolis (e.g., 100 g) into a fine powder. b. Macerate the powder in 70-80% ethanol (B145695) (e.g., 500 mL) at room temperature with constant agitation for 24-48 hours.[16] c. Filter the mixture through Whatman No. 1 paper to separate the ethanolic extract from the insoluble wax. d. Repeat the extraction process on the residue two more times to ensure complete extraction. e. Combine the filtered ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude propolis extract.

2. Column Chromatography (Fractionation): a. Prepare a silica (B1680970) gel 60 column packed in a suitable non-polar solvent (e.g., n-hexane). b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Load the adsorbed sample onto the top of the prepared column. d. Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) (e.g., gradients of 100:0 to 0:100 n-hexane:ethyl acetate).[17][18] e. Collect fractions (e.g., 20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a mobile phase such as n-hexane:ethyl acetate (7:3).

3. Purification and Identification: a. Combine fractions that show a similar TLC profile corresponding to a reference standard of pinobanksin. b. Evaporate the solvent from the combined fractions to obtain a semi-purified solid. c. Recrystallize the solid from a suitable solvent system (e.g., methanol (B129727)/water) to obtain pure pinobanksin crystals. d. Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS) and High-Performance Liquid Chromatography (HPLC).[19][20]

Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant capacity of pinobanksin.

1. Reagent Preparation: a. Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). b. Prepare a series of dilutions of pinobanksin in methanol at various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). c. Use ascorbic acid or Trolox as a positive control and prepare similar dilutions.

2. Assay Procedure: a. In a 96-well microplate, add 100 µL of each pinobanksin dilution (or standard/control) to respective wells. b. Add 100 µL of the DPPH methanolic solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes. d. Measure the absorbance of each well at 517 nm using a microplate reader. e. Methanol plus DPPH solution serves as the negative control.

3. Data Analysis: a. Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the pinobanksin/standard. b. Plot the percentage of inhibition against the concentration of pinobanksin to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Isolation of Pinobanksin

Signaling Pathway: Inhibition of NF-κB

Pinobanksin exhibits anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammatory responses.

Conclusion

Pinobanksin is a multifaceted flavonoid with significant therapeutic potential. Its well-characterized chemical properties, coupled with its potent biological activities, make it a strong candidate for further investigation in drug discovery and development. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the full potential of this promising natural compound. Further research is warranted to fully elucidate its mechanisms of action in various disease models and to optimize its bioavailability for clinical applications.

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pinobanksin | C15H12O5 | CID 73202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pinobanksin | Natural flavonoid | Antioxidant & Antitumor | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pinobanksin, 548-82-3 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. Pinobanksin - Wikipedia [en.wikipedia.org]

- 9. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. vetdergikafkas.org [vetdergikafkas.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. Effect of Pinocembrin Isolated from Mexican Brown Propolis on Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pinobanksin ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 20. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Activities of Pinobanksin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin, a naturally occurring flavanone (B1672756) found in high concentrations in propolis and various plant species, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of pinobanksin's bioactivities, with a focus on its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and visualizes the underlying molecular signaling pathways. The compiled information aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, highlighting the therapeutic potential of pinobanksin.

Introduction

Pinobanksin (3,5,7-trihydroxyflavanone) is a flavonoid that has been the subject of numerous studies for its potential health benefits.[1] Its chemical structure contributes to a wide range of biological effects, making it a promising candidate for the development of novel therapeutic agents.[2] This guide delves into the core pharmacological activities of pinobanksin, presenting a consolidated view of the scientific evidence to date.

Antioxidant Activity

Pinobanksin exhibits potent antioxidant properties, contributing to its protective effects against oxidative stress-related cellular damage. Its primary mechanisms of action include direct radical scavenging and the modulation of endogenous antioxidant defense systems.[1][3]

Quantitative Antioxidant Data

The antioxidant capacity of pinobanksin and its derivatives has been evaluated using various in vitro assays. The following table summarizes the key findings, including 50% inhibitory concentration (IC50) values.

| Compound | Assay | IC50 (µg/mL) | Source |

| 5-methyl-pinobanksin ether | DPPH | 98.4 | [4] |

| 5-methyl-pinobanksin ether | ABTS | >100 | [4] |

| Ethanolic Propolis Extract (GUA-4) | DPPH | 67.9 | [4] |

Experimental Protocols

This assay assesses the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[5]

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.[5]

-

Prepare various concentrations of pinobanksin and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.[5]

-

-

Assay Procedure:

-

Measurement and Calculation:

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.[5][6]

-

The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[7]

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.[7]

-

Anti-inflammatory Activity

Pinobanksin has demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of pro-inflammatory mediators.[1]

Quantitative Anti-inflammatory Data

Studies have shown that pinobanksin can reduce the production of inflammatory markers in a dose-dependent manner.

| Cell Line | Inducer | Mediator | Concentration of Pinobanksin | % Inhibition/Effect | Source |

| H9c2 cells | LPS | Inflammation | 5–80 µM | Dose-dependent anti-inflammatory response | [1] |

| H9c2 cells | LPS | NO production | 5-80 µM | Dose-dependent reduction | [3] |

| H9c2 cells | LPS | iNOS expression | 5-80 µM | Dose-dependent reduction | [3] |

Experimental Protocols

This protocol is used to assess the anti-inflammatory potential of pinobanksin by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells/well) and incubate for 24 hours.[10]

-

Pre-treat the cells with various concentrations of pinobanksin for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[9]

-

-

Measurement of Nitrite (B80452) Concentration (Griess Assay):

-

After the incubation period, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).[8]

-

Incubate the mixture at room temperature for 10-15 minutes.[8][9]

-

Measure the absorbance at approximately 540 nm using a microplate reader.[8]

-

The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.[8]

-

-

Cell Viability Assay:

-

Concurrently, perform a cell viability assay (e.g., MTT or XTT) to ensure that the observed reduction in NO production is not due to cytotoxicity of pinobanksin.[9]

-

Anticancer Activity

Pinobanksin has demonstrated promising anticancer properties, primarily through the induction of apoptosis (programmed cell death) in various cancer cell lines.[1]

Quantitative Anticancer Data

The cytotoxic effects of pinobanksin and its derivatives have been quantified in several cancer cell lines.

| Compound | Cell Line | IC50 | Source |

| Pinobanksin | B-cell lymphoma (M12.C3.F6) | 52.1 µM (14.2 µg/mL) | [1] |

| Pinobanksin-3-O-butyrate | B-cell lymphoma (M12.C3.F6) | 49.9 µM (17.0 µg/mL) | [1] |

| Pinobanksin-3-O-pentanoate | B-cell lymphoma (M12.C3.F6) | 51.3 µM (18.3 µg/mL) | [1] |

| Pinobanksin | SH-SY5Y (neuroblastoma) | Effective inhibition of proliferation | [2][11] |

Experimental Protocols

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

-

Cell Seeding and Treatment:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of pinobanksin for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization and Measurement:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 500 and 600 nm.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.

-

Apoptosis Induction Pathway

Pinobanksin induces apoptosis through the intrinsic mitochondrial pathway, characterized by the activation of a cascade of caspases and the regulation of Bcl-2 family proteins.[12][13]

Neuroprotective Activity

Pinobanksin has shown potential as a neuroprotective agent, primarily through its antioxidant effects and its ability to modulate signaling pathways crucial for neuronal survival.

Experimental Evidence

Studies on the neuroblastoma cell line SH-SY5Y have demonstrated that pinobanksin can effectively inhibit cell proliferation, suggesting a potential role in managing neurodegenerative diseases where aberrant cell cycling may occur.[2][11] While direct quantitative data on neuroprotection is still emerging, the antioxidant and anti-inflammatory properties of pinobanksin strongly support its neuroprotective potential.

Nrf2/HO-1 Signaling Pathway

A key mechanism underlying the neuroprotective effects of many flavonoids, and likely pinobanksin, is the activation of the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Conclusion

Pinobanksin is a multifaceted flavonoid with a strong pharmacological profile. Its potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities, supported by a growing body of scientific evidence, underscore its potential as a lead compound for the development of new therapies for a range of diseases. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for future research and development endeavors. Further in-depth in vivo studies and clinical trials are warranted to fully realize the therapeutic potential of pinobanksin.

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 7. iomcworld.com [iomcworld.com]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish | MDPI [mdpi.com]

- 10. thaiscience.info [thaiscience.info]

- 11. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Pinobanksin's Antioxidant Mechanisms: A Technical Guide for Researchers

An In-depth Examination of the Core Antioxidant Actions of Pinobanksin for Scientific and Drug Development Professionals

Pinobanksin, a flavonoid found in various natural sources like honey and propolis, has garnered significant interest for its potent antioxidant properties. This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of pinobanksin, presenting quantitative data, detailed experimental protocols, and visual representations of its modes of action to support further research and development.

Core Antioxidant Mechanisms

Pinobanksin exerts its antioxidant effects through a combination of direct and indirect mechanisms, including radical scavenging, modulation of antioxidant enzyme activity, and inhibition of pro-oxidant enzymes.

Direct Radical Scavenging Activity

Pinobanksin is an effective scavenger of free radicals, a property attributed to its chemical structure. The presence of hydroxyl groups on its aromatic rings allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby terminating radical chain reactions. The antioxidant capacity of pinobanksin and its derivatives has been evaluated using various standard assays.

Table 1: In Vitro Antioxidant Activity of Pinobanksin and its Derivative

| Assay | Compound | IC50 (µg/mL) | IC50 (µM) | Reference |

| DPPH Radical Scavenging | 5-Methyl-pinobanksin ether | 98.4 | ~343.7 | [1] |

| ABTS Radical Scavenging | 5-Methyl-pinobanksin ether | >100 | >349.3 | [1] |

Note: Data for the parent compound pinobanksin in these specific assays were not available in the cited literature. The data for 5-Methyl-pinobanksin ether is provided for comparative insight.

Modulation of Cellular Antioxidant Defenses: The Nrf2 Signaling Pathway

A key indirect antioxidant mechanism of pinobanksin involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like pinobanksin, this interaction is disrupted. Pinobanksin is thought to induce conformational changes in Keap1, potentially through the activation of upstream kinases such as Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK). This leads to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.

This leads to the increased synthesis of several crucial antioxidant enzymes:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin.

-

Catalase (CAT): This enzyme catalyzes the decomposition of hydrogen peroxide into water and oxygen. Studies have shown that pinobanksin can directly bind to and potentially modulate the activity of catalase[2][3].

-

Glutathione Peroxidase (GPx): Pinobanksin has been shown to activate GPX4, a key enzyme in the prevention of lipid peroxidation and ferroptosis[4].

-

Superoxide (B77818) Dismutase (SOD): While direct quantitative data on pinobanksin's effect on SOD is limited, its activation of the Nrf2 pathway suggests a potential for upregulating this enzyme which dismutates superoxide radicals.

Inhibition of Pro-Oxidant Enzymes

Pinobanksin can also exert its antioxidant effects by directly inhibiting enzymes that generate reactive oxygen species.

-

Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine, producing uric acid and superoxide radicals in the process. Pinobanksin has been identified as an effective inhibitor of xanthine oxidase.

Table 2: Xanthine Oxidase Inhibitory Activity of Pinobanksin

| Assay | Compound | IC50 (µM) | Reference |

| Xanthine Oxidase Inhibition | Pinobanksin | 125.10 - 137.32 | [2] |

Metal Ion Chelation

Transition metals, such as iron (Fe²⁺), can participate in the Fenton reaction, leading to the formation of highly reactive hydroxyl radicals. The ability of a compound to chelate these metal ions can be a significant antioxidant mechanism. While the specific iron-chelating capacity of pinobanksin has not been extensively quantified, flavonoids with similar structural features are known to possess metal-chelating properties.

Experimental Protocols

This section outlines the general methodologies for the key assays used to evaluate the antioxidant activity of compounds like pinobanksin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (typically 0.1 mM).

-

Sample Preparation: Dissolve pinobanksin in a suitable solvent to prepare a stock solution and then create a series of dilutions.

-

Reaction: In a 96-well plate, add a specific volume of each pinobanksin dilution to wells containing the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The plate is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measurement: The absorbance is measured at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).

Protocol:

-

Reagent Preparation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours. The resulting ABTS•⁺ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.7 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of pinobanksin.

-

Reaction: Add a small volume of each pinobanksin dilution to the diluted ABTS•⁺ solution.

-

Incubation: The reaction mixture is incubated for a specific time (e.g., 6 minutes) at room temperature.

-

Measurement: The absorbance is read at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment.

Protocol:

-

Cell Culture: Human hepatocarcinoma (HepG2) cells are seeded in a 96-well plate and allowed to attach overnight.

-

Loading: The cells are pre-incubated with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

-

Treatment: The cells are then treated with various concentrations of pinobanksin.

-

Induction of Oxidative Stress: A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to the wells to induce oxidative stress.

-

Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence is measured over time using a microplate reader.

-

Calculation: The antioxidant capacity of pinobanksin is quantified by its ability to suppress the AAPH-induced fluorescence compared to control cells.

Conclusion

Pinobanksin demonstrates a robust and multi-faceted antioxidant profile. Its ability to directly scavenge free radicals, coupled with its capacity to enhance endogenous antioxidant defenses through the Nrf2 pathway and inhibit pro-oxidant enzymes, positions it as a compound of significant interest for the development of novel therapeutic strategies against oxidative stress-related pathologies. Further research is warranted to fully elucidate its in vivo efficacy and to obtain more comprehensive quantitative data on its antioxidant activities.

References

- 1. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Pinobanksin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin, a flavonoid predominantly found in propolis and honey, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the anti-inflammatory properties of pinobanksin, focusing on its core mechanisms of action, supported by quantitative data from various in vitro and in vivo studies. The document details its modulatory effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Furthermore, this guide outlines detailed experimental protocols for assays relevant to the study of pinobanksin's anti-inflammatory effects and presents quantitative data in structured tables for ease of comparison. Visual representations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its molecular interactions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Pinobanksin (3,5,7-trihydroxyflavanone) is a natural flavonoid that has demonstrated potent anti-inflammatory activities in various experimental models.[1][2] This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in the therapeutic potential of pinobanksin as an anti-inflammatory agent.

Mechanisms of Anti-inflammatory Action

Pinobanksin exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus and initiate the transcription of target genes.

Pinobanksin has been shown to inhibit the activation of the NF-κB pathway.[2][3] While the precise molecular interactions are still under investigation, evidence suggests that pinobanksin may interfere with the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.

Activation of the Nrf2-ARE Pathway

The Nrf2-ARE pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Pinobanksin has been demonstrated to activate the Nrf2 pathway, leading to the upregulation of these protective enzymes.[3] This antioxidant effect contributes to its anti-inflammatory properties by mitigating oxidative stress-induced cellular damage.

Modulation of Other Inflammatory Pathways

While the roles of NF-κB and Nrf2 are well-documented, pinobanksin may also influence other inflammatory signaling cascades, although research in these areas is less extensive.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Some flavonoids are known to modulate MAPK signaling, and it is plausible that pinobanksin may exert similar effects.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is critical for cytokine signaling. Inhibition of this pathway is a therapeutic strategy for several inflammatory diseases. The effect of pinobanksin on this pathway warrants further investigation.

Inhibition of Pro-inflammatory Enzymes

Pinobanksin has been suggested to inhibit the activity of key enzymes involved in the inflammatory process:

-

Cyclooxygenases (COX): COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

-

Lipoxygenases (LOX): 5-LOX is a key enzyme in the biosynthesis of leukotrienes, another class of inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the available quantitative data on the anti-inflammatory effects of pinobanksin.

Table 1: In Vitro Anti-inflammatory and Antioxidant Effects of Pinobanksin

| Assay | Cell Line | Inducer | Concentration of Pinobanksin | Observed Effect | Reference |

| Anti-inflammatory | |||||

| NF-κB Activation | H9c2 | LPS (10 µg/mL) | 5-80 µM | Dose-dependent inhibition of NF-κB activation | [3] |

| NO Production | H9c2 | LPS (10 µg/mL) | 5-80 µM | Dose-dependent reduction in NO levels | [3] |

| iNOS Expression | H9c2 | LPS (10 µg/mL) | 5-80 µM | Dose-dependent inhibition of iNOS expression | [2] |

| Antioxidant | |||||

| ROS Levels | H9c2 | H₂O₂ (150 µM) | 5 µM | Reduction to 320.97 ± 14.04% (from 461.88 ± 36.48% in H₂O₂ group) | [2] |

| 40 µM | Reduction to 179.94 ± 6.2% | [2] | |||

| HO-1 Expression | H9c2 | H₂O₂ (150 µM) | 5 µM | Increase to 75.13 ± 0.83% (from 46.7 ± 0.74% in H₂O₂ group) | [2] |

| 40 µM | Increase to 96.85 ± 3.82% | [2] | |||

| Nrf2 Nuclear Translocation | H9c2 | H₂O₂ (150 µM) | 5-80 µM | Dose-dependent increase in nuclear Nrf2 levels | [3] |

Note: More specific IC50 values for cytokine and enzyme inhibition are currently limited in the published literature and represent a key area for future research.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of pinobanksin.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophages are a commonly used cell line for in vitro inflammation studies.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Seed cells in appropriate plates and allow them to adhere overnight. Pre-treat cells with various concentrations of pinobanksin (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours before stimulating with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL).

Western Blot Analysis for NF-κB Pathway Proteins

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software.

ELISA for Pro-inflammatory Cytokines

-

Sample Collection: Collect the cell culture supernatant after the incubation period.

-

Assay Procedure: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using the provided standards. Calculate the concentration of cytokines in the samples based on the standard curve.

Immunofluorescence for Nrf2 Nuclear Translocation

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a culture plate and treat as described in section 4.1.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking and Staining: Block with a suitable blocking buffer and incubate with a primary antibody against Nrf2. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the nuclear fluorescence intensity of Nrf2 using image analysis software.

Conclusion and Future Directions

Pinobanksin demonstrates significant anti-inflammatory potential through its modulation of the NF-κB and Nrf2 signaling pathways. Its ability to inhibit the production of pro-inflammatory mediators and enhance the cellular antioxidant defense system makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases.

Future research should focus on:

-

Elucidating the precise molecular targets of pinobanksin within the inflammatory signaling cascades.

-

Determining the IC50 values of pinobanksin for the inhibition of a wider range of pro-inflammatory cytokines and enzymes in various cell types.

-

Investigating the effects of pinobanksin on the MAPK and JAK-STAT pathways in the context of inflammation.

-

Conducting more extensive in vivo studies to evaluate the efficacy and safety of pinobanksin in animal models of inflammatory diseases.

-

Exploring the bioavailability and pharmacokinetic profile of pinobanksin to optimize its therapeutic delivery.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the understanding and potential application of pinobanksin as a novel anti-inflammatory agent.

References

Pinobanksin: A Technical Guide on its Antimicrobial and Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinobanksin, a naturally occurring flavanone (B1672756) found in high concentrations in sources such as propolis, honey, and the heartwood of Pinus species, has garnered significant scientific interest.[1] This polyphenolic compound is associated with a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, and anti-proliferative activities.[2][3] This technical guide provides a comprehensive overview of the existing research on the antimicrobial and antifungal effects of pinobanksin. It synthesizes quantitative data from in vitro studies, details common experimental protocols for assessing antimicrobial efficacy, and illustrates the proposed mechanisms of action through signaling and process flow diagrams. The document aims to serve as a foundational resource for researchers exploring pinobanksin as a potential scaffold for the development of novel antimicrobial agents.

Quantitative Antimicrobial and Antifungal Activity

The antimicrobial and antifungal efficacy of pinobanksin has been evaluated primarily as a component of complex natural extracts, such as those from propolis or poplar buds. Data on the pure, isolated compound is limited, and existing studies suggest its activity may be more pronounced when acting synergistically with other flavonoids and phenolic compounds.

While extracts rich in flavonoids like pinobanksin have demonstrated good to moderate activity against Gram-positive bacteria and fungi, studies on pure pinobanksin have shown limited efficacy when used in isolation against certain fungal species.[4][5] For instance, pure pinobanksin did not inhibit the growth of Candida spp. at concentrations up to 256 μg/mL.[4] However, a mixture containing pinobanksin along with chrysin, galangin, pinocembrin (B1678385), and pinobanksin-3-acetate showed significantly enhanced activity, with MIC and MFC values of 64 μg/mL and 128 μg/mL, respectively, against Candida species.[4] This highlights the potential importance of synergistic interactions for its overall antimicrobial effect.

Table 1: Summary of In Vitro Antimicrobial and Antifungal Activity

| Compound/Extract | Target Microorganism(s) | Assay Type | Key Quantitative Results | Source(s) |

|---|---|---|---|---|

| Pure Pinobanksin | Candida spp. | Broth Microdilution | MIC: >256 µg/mL | [4] |

| Pinobanksin in Mixture ¹ | Candida spp. | Broth Microdilution | MIC: 64 µg/mL; MFC: 128 µg/mL | [4] |

| Poplar Bud Extracts ² | Gram-positive bacteria, Fungi | Broth Microdilution | MIC: ≤ 62.5 to 500 µg/mL | [5][6] |

| Propolis Extracts ² | Helicobacter pylori | Broth Microdilution | MIC: 31.3–62.5 µg/mL | [7] |

| Propolis Extracts ² | Candida glabrata | Broth Microdilution | MIC₉₀: 120 µg/mL; MFC₉₀: 480 µg/mL |[8] |

¹Mixture of chrysin, galangin, pinocembrin, pinobanksin, and pinobanksin-3-acetate. ²Extracts containing pinobanksin as a significant component.

Experimental Protocols

The evaluation of pinobanksin's antimicrobial properties predominantly relies on standardized in vitro assays. The broth microdilution method is the most common technique employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal/Bactericidal Concentration (MFC/MBC).

Broth Microdilution Assay for MIC and MFC/MBC Determination

This method is performed in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI), such as M27-A2 for yeasts and M07 for bacteria.[4]

Protocol Outline:

-

Microorganism Preparation:

-

Bacterial or fungal strains are cultured on appropriate solid agar (B569324) media (e.g., Sabouraud Agar for fungi) and incubated for 24-48 hours at an optimal temperature (e.g., 37°C).[4]

-

A suspension of the microorganism is prepared in a sterile saline solution or broth, and its turbidity is adjusted to match a 0.5 McFarland standard, corresponding to a specific cell density. This inoculum is further diluted in the test medium (e.g., RPMI-1640 for fungi) to achieve the final desired concentration.

-

-

Preparation of Test Compound:

-

A stock solution of pinobanksin is prepared in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Serial two-fold dilutions of pinobanksin are prepared in a 96-well microtiter plate using the appropriate sterile broth medium.

-

-

Inoculation and Incubation:

-

The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted compound.

-

Positive (microbes in broth, no compound) and negative (broth only) controls are included.

-

The plates are incubated for 24-48 hours at the optimal temperature.[8]

-

-

MIC Determination:

-

Following incubation, the MIC is determined as the lowest concentration of pinobanksin that causes complete visual inhibition of microbial growth.[8]

-

-

MFC/MBC Determination:

-

To determine the MFC or MBC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth.

-

This aliquot is plated onto a fresh, compound-free agar plate and incubated for another 24-48 hours.

-

The MFC/MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[8]

-

Proposed Mechanism of Action

The precise signaling pathways through which pinobanksin exerts its antimicrobial effects are not yet fully elucidated. However, research on its chemical class (flavanones/phenolics) and structurally similar compounds like pinocembrin provides strong indications of its potential mechanisms of action.[9][10] The primary modes of action are believed to involve the disruption of cell structure and key metabolic processes.

Key Proposed Mechanisms:

-

Cell Membrane and Wall Disruption: Phenolic compounds are known to interfere with microbial cell membranes.[10] They can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions and proteins, ultimately causing cell death.[9] For fungi, this may also involve disruption of cell wall components like glucans and chitin.[11]

-

Inhibition of Cellular Respiration: A proposed mechanism, demonstrated for the related compound pinocembrin, is the inhibition of mitochondrial respiration.[9] By interfering with the electron transport chain, pinobanksin may disrupt energy homeostasis (ATP synthesis), leading to metabolic collapse and cell death.

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[12] By intercalating with DNA or binding to the enzyme, pinobanksin could potentially block nucleic acid synthesis, thereby preventing microbial proliferation.

-

Induction of Oxidative Stress: Plant phenolics can trigger oxidative stress response pathways in fungi, such as the YAP1 signaling cascade.[13] This suggests that pinobanksin may induce the production of reactive oxygen species (ROS) within the microbial cell, leading to damage of lipids, proteins, and DNA.

Conclusion and Future Directions

Pinobanksin is a bioactive flavanone with demonstrated antimicrobial and antifungal properties, although its efficacy appears to be significantly greater when acting in synergy with other phytochemicals found in natural sources like propolis.[1][4] Current in vitro data, while promising for extracts, reveals a notable gap in the understanding of the isolated compound's full potential.[1] The proposed mechanisms of action, including cell membrane disruption and inhibition of key metabolic pathways, are consistent with those of other flavonoids.[9][10]

For drug development professionals, pinobanksin represents a promising natural scaffold. However, future research must focus on several key areas:

-

Systematic In Vitro Screening: Comprehensive testing of pure pinobanksin and its derivatives against a broad panel of pathogenic bacteria and fungi is required to establish its precise spectrum of activity.

-

Mechanism Elucidation: Advanced studies are needed to confirm the proposed mechanisms of action and to identify specific molecular targets and signaling pathways affected by pinobanksin.

-

Synergy Studies: Investigating the synergistic interactions between pinobanksin and other natural compounds or conventional antibiotics could reveal potent combination therapies.

-

In Vivo and Preclinical Trials: To bridge the knowledge gap and explore its therapeutic relevance, in vivo efficacy and safety studies are imperative.[1]

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Phytochemical Profile and Antimicrobial Potential of Propolis Samples from Kazakhstan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antifungal and anti-biofilm activity of a new Spanish extract of propolis against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preventing Microbial Infections with Natural Phenolic Compounds [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Oxidant-Sensing Pathways in the Responses of Fungal Pathogens to Chemical Stress Signals - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-proliferative and Apoptotic Effects of Pinobanksin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinobanksin is a naturally occurring flavanone, a type of flavonoid, commonly found in sources such as honey, propolis, and various plants.[1][2] As a member of the polyphenol family, it has garnered significant interest within the scientific community for its diverse pharmacological activities.[2] Research has highlighted its potential as an anti-oxidant, anti-inflammatory, anti-bacterial, and anti-angiogenic agent.[1][2] This guide focuses specifically on the anti-proliferative and apoptotic effects of Pinobanksin, providing a comprehensive overview of its mechanisms of action, quantitative data from key studies, and detailed experimental protocols for researchers in the field of oncology and drug discovery.

Anti-proliferative Activity of Pinobanksin

Pinobanksin has demonstrated significant anti-proliferative effects across various cancer cell lines. Its ability to inhibit cancer cell growth is often dose-dependent. Studies have shown that Pinobanksin and its ester derivatives can effectively suppress proliferation in cell lines such as B-cell lymphoma and human pancreatic cancer.[1]

Data Presentation: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Pinobanksin and its derivatives against different cancer cell lines.

| Compound | Cell Line | IC50 Value (µM) | Reference |

| Pinobanksin | M12.C3.F6 (B-cell lymphoma) | 52.1 | [1][3] |

| Pinobanksin-3-O-propanoate | M12.C3.F6 (B-cell lymphoma) | 67.0 | [1][3] |

| Pinobanksin-3-O-butyrate | M12.C3.F6 (B-cell lymphoma) | 49.9 | [1][3] |

| Pinobanksin-3-O-pentanoate | M12.C3.F6 (B-cell lymphoma) | 51.3 | [1][3] |

| Pinobanksin-3-O-hexanoate | M12.C3.F6 (B-cell lymphoma) | 76.6 | [1][3] |

| Pinobanksin | PANC-1 (Human pancreatic cancer) | 17.9 | [1] |

| Pinobanksin-3-O-acetate | PANC-1 (Human pancreatic cancer) | 9.1 | [1] |

| Pinobanksin-3-acetate (PB3A) | SW480 (Human colon cancer) | Time and dose-dependent | [4] |

Apoptosis Induction by Pinobanksin

A primary mechanism underlying the anti-proliferative effects of Pinobanksin is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating cancerous cells without inducing an inflammatory response. Pinobanksin has been identified as an apoptotic inducer that activates key signaling pathways, leading to the systematic dismantling of the cell.[1][5]

Mechanism of Apoptotic Induction

Studies have shown that Pinobanksin's pro-apoptotic activity is mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][5] Key events in this process include:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Pinobanksin induces a loss in the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic pathway.[1][5]

-

Activation of Caspase Signaling Pathway: The disruption of the mitochondrial membrane leads to the activation of a cascade of cysteine-aspartic proteases known as caspases. Pinobanksin has been shown to activate initiator caspases (Caspase-8, Caspase-9) and executioner caspase (Caspase-3).[1][5]

-

Modulation of Bcl-2 Family Proteins: It is suggested that Pinobanksin may influence the balance of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins, further promoting cell death.[6][7]

Data Presentation: Effects on Cell Viability

The following table presents data on the dose-dependent effect of Pinobanksin on the viability of Human Umbilical Vein Endothelial Cells (HUVECs), which is relevant to its anti-angiogenic and apoptotic properties.

| Cell Line | Concentration (µg/mL) | Treatment Duration (hours) | Cell Viability (% of control) | Reference |

| HUVECs | 3.13 | 24 | 82.6% | [6] |

| HUVECs | 12.5 | 24 | 76.1% | [6] |

| HUVECs | 50.0 | 24 | 62.2% | [6] |

Signaling Pathways Modulated by Pinobanksin

Pinobanksin exerts its anti-cancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.

Caption: Pinobanksin-induced apoptotic signaling pathways.

Caption: Logical relationship of Pinobanksin's biological effects.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-proliferative and apoptotic effects of Pinobanksin.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., M12.C3.F6) in a 96-well plate at a density of 5x10^4 cells/well and incubate for 24 hours to allow for attachment.[8]

-

Treatment: Treat the cells with various concentrations of Pinobanksin (e.g., 0-100 µM) and a vehicle control (e.g., DMSO at <0.1%). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. This allows viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

-

Cell Culture and Treatment: Culture cells (e.g., M12.C3.F6) and treat with Pinobanksin at a predetermined concentration (e.g., 50 µM) for 24 hours.[8]

-

Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Analysis of Nuclear Morphology (Hoechst 33258 Staining)

This fluorescence microscopy technique is used to observe chromatin condensation, a hallmark of apoptosis.[7]

-

Cell Culture on Coverslips: Grow cells (e.g., SH-SY5Y) on coverslips in a 24-well plate and treat with Pinobanksin (e.g., 1, 2, and 4 µmol/L) for 48 hours.[7]

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

-

Staining: Wash again with PBS and stain the cells with Hoechst 33258 solution (1 µg/mL) for 15 minutes in the dark.[7]

-

Visualization: Wash the cells twice with PBS to remove excess stain. Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence.

Caption: Experimental workflow for apoptosis detection.

Conclusion

Pinobanksin demonstrates significant potential as an anti-cancer agent through its dual action of inhibiting cell proliferation and inducing apoptosis. The compound and its derivatives have shown efficacy in various cancer cell lines, operating through the modulation of the intrinsic and extrinsic apoptotic pathways, centrally involving the activation of the caspase cascade. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of Pinobanksin. Future in-depth and in vivo studies are essential to fully elucidate its pharmacological profile and to explore its structure-activity relationships, paving the way for its potential development as a novel cancer therapeutic.[1][5]

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on pharmacological studies of natural flavanone: pinobanksin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. innspub.net [innspub.net]

- 5. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Whitepaper: Discovery, Isolation, and Characterization of Pinobanksin from Propolis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Pinobanksin, a dihydroflavonol predominantly found in propolis, honey, and various plants, has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of pinobanksin from propolis, a resinous bee product. It details the experimental protocols for extraction, purification, and characterization, presents quantitative data from various studies, and visualizes key experimental workflows and biological signaling pathways.

Introduction and Discovery

Pinobanksin (3,5,7-trihydroxy-2-phenyl-chroman-4-one) is a key flavonoid that contributes to the biological activity of propolis.[1] Propolis composition varies significantly based on geography and local flora, but pinobanksin and its esters are characteristic components, particularly in poplar-type propolis found in Europe and China.[3][4][5] Its discovery within this complex natural matrix was facilitated by the advancement of chromatographic and spectrometric techniques.

Analytical platforms such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) have been fundamental in identifying pinobanksin as a core phenolic compound in propolis extracts.[3][6] These methods allow for the separation and identification of individual components within the complex propolis matrix, confirming the presence of pinobanksin alongside other flavonoids like pinocembrin, chrysin, and galangin.[5][6]

Experimental Protocols: Isolation and Purification

The isolation of pinobanksin from raw propolis is a multi-step process involving extraction followed by chromatographic purification. The following protocols are synthesized from methodologies reported in the scientific literature.

Raw Material Preparation and Extraction

This initial phase aims to extract the phenolic compounds, including pinobanksin, from the crude propolis.

Protocol 1: Ethanolic Extraction

-

Preparation : Grind or finely chop raw propolis to increase the surface area for solvent interaction.[7]

-

Extraction : Macerate the prepared propolis (e.g., 100 mg) in 100% ethanol (B145695) (e.g., 50 mL) at room temperature.[7]

-

Agitation : Maintain constant agitation or stirring for an extended period (e.g., 24 hours) to ensure exhaustive extraction.[7]

-

Filtration : Filter the mixture to separate the ethanolic extract from insoluble materials like beeswax.

-

Re-extraction : To maximize yield, the residue can be re-extracted multiple times (e.g., three times with 50 mL ethanol). The filtered extracts are then combined.[7]

-

Concentration : Evaporate the solvent from the combined extracts under reduced pressure to yield the crude ethanolic extract of propolis (EEP).

Chromatographic Purification

The crude extract is a complex mixture requiring further separation to isolate pure pinobanksin.

Protocol 2: Column Chromatography

-

Stationary Phase : Pack a glass column with silica (B1680970) gel, which serves as the stationary phase.

-

Sample Loading : Dissolve the crude EEP in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, load the dried powder onto the top of the prepared column.

-

Elution : Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or ethanol) in a stepwise or gradient manner.[8]

-

Fraction Collection : Collect the eluate in separate fractions.

-

Monitoring : Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing pinobanksin by comparing their retention factor (Rf) values to a pure standard.[8]

-

Pooling and Concentration : Combine the fractions that show a high concentration of pinobanksin and evaporate the solvent to obtain the purified compound. Further purification can be achieved using techniques like preparative HPLC.[9]

Quantitative Data and Characterization

The quantity of pinobanksin in propolis varies by origin. Its structure is confirmed using spectroscopic methods.

Pinobanksin Content in Propolis

The concentration of pinobanksin is highly dependent on the geographical and botanical source of the propolis.

| Propolis Origin/Source | Pinobanksin Concentration | Extraction/Analysis Method | Reference |

| Chilean Propolis | 9.56 ± 0.25 mg/g DW | Ethanolic Extraction / HPLC-ESI-MS/MS | [10] |

| Balsam Poplar Buds | 34.9–1775.5 µg/g | Ethanolic/Aqueous Extraction | [1][2] |

| Peony Seed Shells (Crude) | 0.42% relative content | Organic Solvent Extraction | [11][12] |

| Peony Seed Shells (Purified) | 92.53% relative content | C18 Column Purification | [11][12] |

Spectroscopic Characterization

Mass spectrometry and NMR are crucial for the unambiguous identification of isolated pinobanksin.

| Technique | Method | Key Findings / Data | Reference |

| Mass Spectrometry (MS) | LC-MS, GC-MS, ESI-MS/MS | Provides molecular weight and fragmentation patterns. Intense ion fragments at m/z 271 have been reported for pinobanksin. For derivatized forms, the TMS derivative of pinobanksin 3-acetate shows a molecular ion (M)+ at m/z 458. | [1][13][14] |

| Nuclear Magnetic Resonance (NMR) | ¹H-NMR, ¹³C-NMR | Elucidates the complete chemical structure. Used to characterize pinobanksin and its various ester derivatives isolated from propolis. ¹H-NMR can be used for simultaneous identification of multiple phenolic compounds in extracts. | [9][15][16][17] |

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the experimental and biological processes related to pinobanksin.

Experimental Workflow

The following diagram outlines the general procedure for the isolation and identification of pinobanksin from propolis.

References

- 1. A review on pharmacological studies of natural flavanone: pinobanksin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Authentication of Propolis: Integrating Chemical Profiling, Data Analysis and International Standardization—A Review [mdpi.com]

- 4. Untargeted Ultrahigh-Performance Liquid Chromatography-Hybrid Quadrupole-Orbitrap Mass Spectrometry (UHPLC-HRMS) Metabolomics Reveals Propolis Markers of Greek and Chinese Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cas.zju.edu.cn [cas.zju.edu.cn]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH‐SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Isolation of phenolic compounds from eco-friendly white bee propolis: Antioxidant, wound-healing, and anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ¹H-NMR simultaneous identification of health-relevant compounds in propolis extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Effects of Pinobanksin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neuroprotective effects of Pinobanksin, a naturally occurring flavonoid. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular signaling pathways.

Introduction

Pinobanksin, a dihydroflavonol found in various natural sources such as honey, propolis, and certain plants, has demonstrated significant neuroprotective potential in preclinical in vitro studies. Its multifaceted mechanism of action, encompassing antioxidant, anti-inflammatory, and anti-apoptotic properties, positions it as a promising candidate for the development of therapeutics for neurodegenerative diseases.[1] This document synthesizes the current scientific literature to provide a comprehensive technical resource on its in vitro neuroprotective activities.

Quantitative Data on Neuroprotective Effects

The neuroprotective efficacy of Pinobanksin and its derivatives has been quantified in various in vitro models of neuronal injury. The following tables summarize the key findings from these studies.